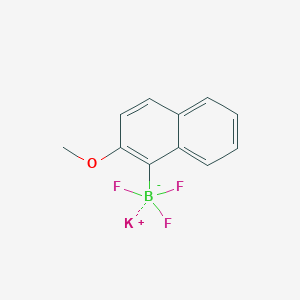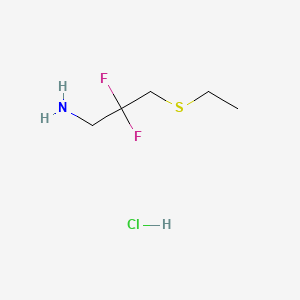![molecular formula C7H14ClNO B13458693 rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its oxabicycloheptane core, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
- rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a bicyclic core, they differ in the functional groups attached to the core. For example, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride has an azabicyclo structure with an alcohol group, whereas rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride has a different bicyclic arrangement with an amine group.
- Chemical Properties: The presence of different functional groups affects the chemical reactivity and properties of these compounds. For instance, the oxabicyclo structure in rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride imparts unique reactivity compared to the azabicyclo or bicyclo structures in the other compounds.
- Applications: The specific applications of these compounds may vary based on their chemical properties. For example, rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride may be more suitable for certain synthetic applications, while rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride may be preferred in biological studies.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-1-2-9-4-6(7)3-7;/h6H,1-5,8H2;1H/t6-,7-;/m0./s1 |
InChI Key |
AYNSPXLAXUVRPZ-LEUCUCNGSA-N |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(C2)CN.Cl |
Canonical SMILES |
C1COCC2C1(C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


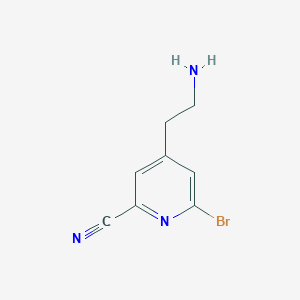
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

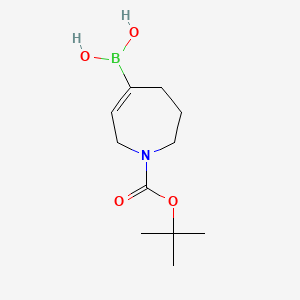
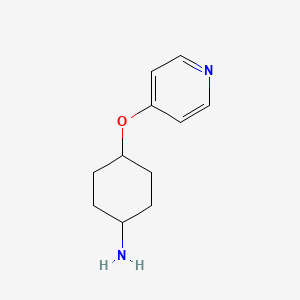
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
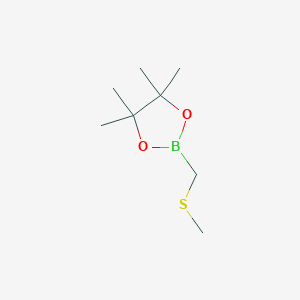
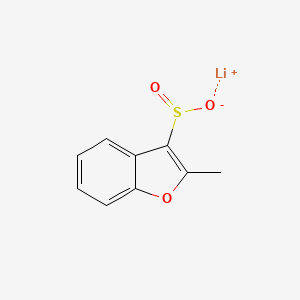
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
